Dimethyl naphthalene-1,8-dicarboxylate

描述

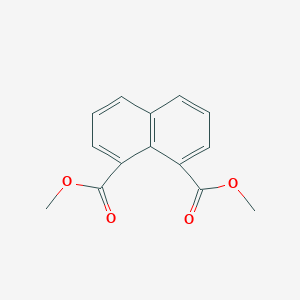

Dimethyl naphthalene-1,8-dicarboxylate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ester groups attached to the 1 and 8 positions of the naphthalene ring. It is primarily used in the synthesis of high-performance polymers and coordination polymers due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The process involves mixing naphthalene-1,8-dicarboxylic acid with methanol and a catalyst, followed by crystallization to obtain the pure compound. The use of membrane reactors and recycling of solvents and catalysts enhances the efficiency and economic viability of the process .

化学反应分析

Types of Reactions: Dimethyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ester groups into carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Naphthalene-1,8-dicarboxylic acid.

Reduction: Naphthalene-1,8-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Preparation Methods

The synthesis of DMNDC typically involves the esterification of naphthalene-1,8-dicarboxylic acid with methanol, often facilitated by a catalyst under heat. The process can be scaled for industrial production, emphasizing efficiency through solvent recycling and membrane reactors.

Chemical Reactions

DMNDC can undergo various chemical transformations:

- Oxidation : Converts ester groups into carboxylic acids.

- Reduction : Ester groups can be reduced to alcohols.

- Substitution : The aromatic ring is capable of electrophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride.

Chemistry

In the field of chemistry, DMNDC serves as a precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). Its unique structural properties allow it to function effectively as a ligand that coordinates with metal ions, forming complex structures that are valuable in catalysis and material science .

Biology

Research has highlighted the potential biological activities of DMNDC derivatives. For instance, studies have shown promising results regarding their antiproliferative effects on cancer cells, particularly MCF-7 breast cancer cells. These derivatives exhibited significant cytotoxicity, indicating their potential utility in cancer therapy.

Medicine

Ongoing research is exploring DMNDC's potential as a drug delivery agent. Its ability to form stable complexes with various biological molecules may enhance the efficacy of therapeutic agents .

Industry

In industrial applications, DMNDC is utilized in producing high-performance polymers such as polyethylene naphthalate (PEN). This polymer exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it suitable for applications in films and fibers .

Case Studies

Several case studies illustrate the diverse applications of DMNDC:

- MCF-7 Breast Cancer Study : This study aimed to evaluate the antiproliferative effects of DMNDC derivatives. Results indicated strong growth inhibition in cancer cells, supporting the development of these compounds for cancer therapy.

- Antimicrobial Activity Assessment : DMNDC demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

作用机制

The mechanism of action of dimethyl naphthalene-1,8-dicarboxylate involves its interaction with various molecular targets. In coordination polymers, it acts as a ligand, coordinating with metal ions to form complex structures. The electronic transitions within the naphthalene ring and the ester groups contribute to its photophysical properties, making it useful in materials science .

相似化合物的比较

Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative of naphthalene with similar applications in polymer synthesis.

Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of coordination polymers with different structural properties.

Uniqueness: Dimethyl naphthalene-1,8-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and the types of polymers it can form. Its ability to form stable coordination polymers with distinct photophysical properties sets it apart from other naphthalene derivatives .

生物活性

Dimethyl naphthalene-1,8-dicarboxylate (DMNDC) is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores the biological activity of DMNDC, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

DMNDC is characterized by its two carboxylate groups and a naphthalene ring structure. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. The compound has a high boiling point of around 523.1°C and a density of 1.345 g/cm³, indicating its stability under various conditions.

Antimicrobial Properties

Research indicates that DMNDC exhibits antimicrobial activity, making it a candidate for further pharmaceutical development. Its structural similarity to other biologically active compounds suggests potential applications in targeting specific enzymes or receptors within microbial cells. Studies have shown that DMNDC can effectively bind to proteins and enzymes, which is crucial for understanding its therapeutic potential.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of DMNDC derivatives on cancer cell lines. For instance, certain derivatives have demonstrated significant in vitro antiproliferative activities against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds also exhibited potent activity against triple-negative breast cancer (TNBC) cell lines, indicating their potential as anticancer agents .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division. This interaction occurs at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in treated cells .

The biological activity of DMNDC can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : DMNDC forms hydrogen bonds with biological macromolecules, enhancing its reactivity and potential biological activity.

- Tubulin Interaction : The compound disrupts microtubule dynamics by binding to tubulin, which can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Antimicrobial Mechanisms : The compound's ability to interact with microbial enzymes may inhibit essential metabolic pathways, contributing to its antimicrobial properties.

Case Studies

Several studies have been conducted to evaluate the biological activities of DMNDC and its derivatives:

-

MCF-7 Breast Cancer Study :

- Objective : To assess the antiproliferative effects of DMNDC derivatives.

- Results : Compounds demonstrated significant cytotoxicity with IC50 values indicating strong growth inhibition in cancer cells.

- : The study supports the potential use of DMNDC derivatives in cancer therapy.

-

Antimicrobial Activity Assessment :

- Objective : To evaluate the antimicrobial properties against various bacterial strains.

- Results : DMNDC exhibited notable activity against both Gram-positive and Gram-negative bacteria.

- : These findings suggest that DMNDC could be developed into an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of DMNDC, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl 4,5-diaminonaphthalene-1,8-dicarboxylate | C₁₂H₁₄N₂O₄ | Different position of amino groups |

| Naphthalene-1,8-dicarboxylic acid | C₁₂H₈O₄ | Lacks amino groups but retains dicarboxylic nature |

| Dimethyl naphthalene-2,6-dicarboxylate | C₁₂H₁₄O₄ | Similar applications but different ester positioning |

DMNDC is distinguished by its specific arrangement of functional groups, enhancing its reactivity compared to other naphthalene derivatives.

属性

IUPAC Name |

dimethyl naphthalene-1,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPXRLUTUWRYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522852 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-33-0 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。